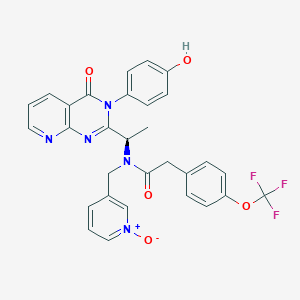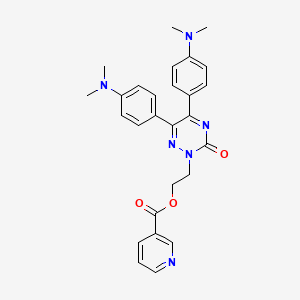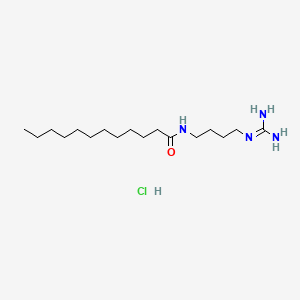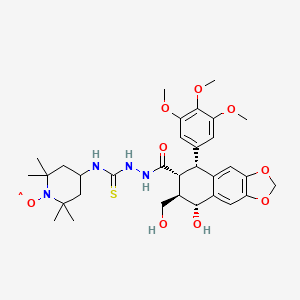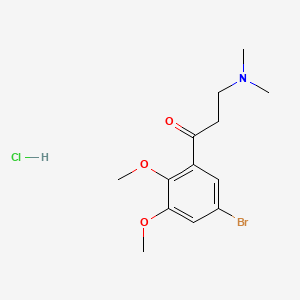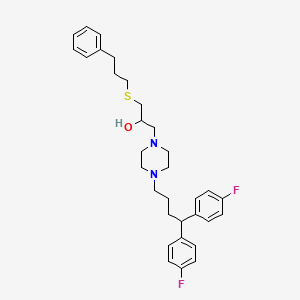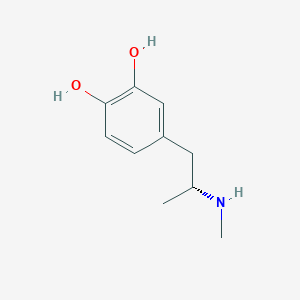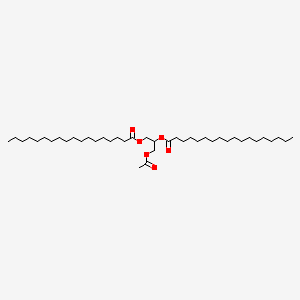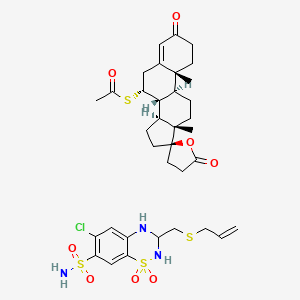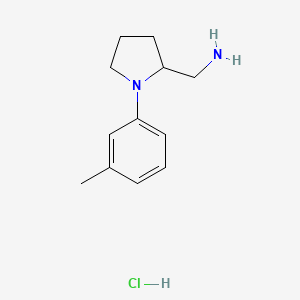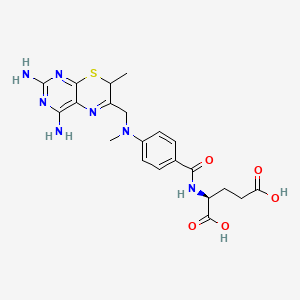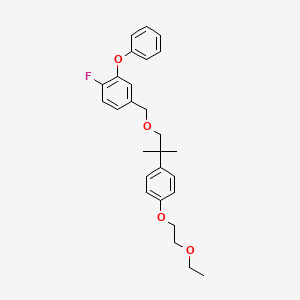
Glyceryl 1-acetate distearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl 1-acetate distearate, also known as 3-acetoxy-1,2-propanediyl dioctadecanoate, is a chemical compound with the molecular formula C41H78O6. It is an ester derived from glycerol, acetic acid, and stearic acid. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Glyceryl 1-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sodium stearate, and is carried out under vacuum pressure at temperatures ranging from 220 to 260°C . The reaction is performed in a transesterification reactor, and the resulting product is quenched to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of hydrogenated oils and glycerol as raw materials. The process includes the transesterification reaction mentioned above, followed by quenching and purification steps to ensure the quality of the final product .
化学反应分析
Types of Reactions
Glyceryl 1-acetate distearate undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The addition of oxygen or removal of hydrogen from the compound.
Common Reagents and Conditions
Esterification: Catalysts such as sodium stearate, high temperatures (220-260°C), and vacuum pressure.
Hydrolysis: Acidic or basic conditions with the presence of water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol, stearic acid, and acetic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
科学研究应用
Glyceryl 1-acetate distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential anti-inflammatory properties and its role in biological systems.
作用机制
The mechanism of action of glyceryl 1-acetate distearate involves its interaction with biological membranes and enzymes. It is believed to exert its effects by modulating the activity of specific enzymes and receptors involved in inflammatory pathways . The compound’s molecular targets include pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response .
相似化合物的比较
Similar Compounds
Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Glyceryl distearate: Similar to glyceryl 1-acetate distearate but lacks the acetate group, used in personal care products.
Triacetin: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
Uniqueness
This compound is unique due to its specific combination of glycerol, acetic acid, and stearic acid, which imparts distinct chemical and physical properties. Its ability to act as an emulsifier and stabilizer in various formulations makes it valuable in both scientific research and industrial applications .
属性
CAS 编号 |
13382-52-0 |
|---|---|
分子式 |
C41H78O6 |
分子量 |
667.1 g/mol |
IUPAC 名称 |
(3-acetyloxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)46-37-39(36-45-38(3)42)47-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI 键 |
KAEJGTHBJCWMSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


